N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c1-18-12(14-16-17-18)22-7-11(19)13-6-8-5-10(21-15-8)9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCHSTCGVMVDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound that possesses significant potential for various biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties, along with relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a tetrazole moiety. This structural complexity contributes to its diverse biological activities. The molecular formula and weight are essential for understanding its pharmacokinetic properties, although specific details are not universally reported in the literature.
Antimicrobial Activity
Research indicates that derivatives of compounds containing furan and isoxazole rings exhibit promising antimicrobial properties. For instance:
- Case Study : In a study evaluating various N-(furan-2-ylmethyl)-1H-tetrazol-5-amines , several derivatives demonstrated strong antibacterial activity against standard strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL for the most active compounds, suggesting comparable efficacy to standard antibiotics like penicillin and ampicillin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 6 | 4 | Strong against S. epidermidis |
| Compound 8 | 0.25 | Effective against S. aureus |
Anti-inflammatory Properties
The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to therapeutic effects in conditions characterized by inflammation:
- Research Finding : Inhibition studies suggest that similar compounds can modulate biochemical pathways linked to inflammation, potentially providing relief in conditions like arthritis .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
- Case Study : A study assessed the cytotoxicity of related tetrazole derivatives against human cancer cell lines using the MTT assay. The results indicated that while many derivatives were noncytotoxic towards normal cell lines (HaCaT), some exhibited significant cytotoxicity against cancerous cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity |
| MCF7 | 20 | Low cytotoxicity |
The proposed mechanism of action involves the compound's ability to bind to specific biological targets, modulating enzyme activity and influencing cellular pathways. The presence of the tetrazole group is particularly noteworthy as it has been associated with enhanced biological activity in various studies.
Future Directions
While current research provides insights into the biological activities of this compound, further studies are required to fully elucidate its mechanisms and therapeutic potential. Future investigations should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.
- Clinical Trials : Assessing therapeutic applications in humans.
Comparison with Similar Compounds
Key Observations :
- The target compound’s isoxazole-tetrazole combination distinguishes it from 1,3,4-thiadiazole () and 1,2,4-triazole () derivatives.
- Compared to the imidazole-containing analog in , the tetrazole group in the target may enhance metabolic stability due to its electron-deficient aromaticity .
- Ranitidine-related compounds () share the acetamide-furan motif but lack heterocyclic sulfur groups like tetrazole or isoxazole .
Physical Properties
| Compound | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| 5e () | 132–134 | 74 | |
| 5h () | 133–135 | 88 | |
| N/A | N/A | ||
| Target Compound | N/A | N/A | N/A |
Key Observations :
Anti-Exudative Activity ()
Triazole-acetamide derivatives (e.g., 3.1–3.21) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan-2-yl group in these compounds may enhance bioavailability .
Ranitidine-Related Activity ()
Ranitidine derivatives (e.g., nitroacetamide) target histamine H₂ receptors for anti-ulcer applications, indicating that acetamide-furan frameworks are pharmacologically versatile .
Target Compound’s Inferred Activity
Pharmacological and Industrial Relevance
- Thiadiazoles () are explored for antimicrobial and anticancer applications due to sulfur’s electron-withdrawing effects .
- Triazoles () and imidazoles () are prioritized for anti-inflammatory drug development .
- The target compound’s tetrazole-isoxazole hybrid could offer synergistic benefits, such as improved metabolic resistance compared to ranitidine analogs .
Q & A
Q. Table 1: Example SAR for Analogous Compounds
| Substituent (R) | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) | Source |
|---|---|---|---|
| 5-Methyl-furan | 8.2 ± 0.3 | 12.5 (S. aureus) | |
| 5-Nitro-furan | 3.1 ± 0.1 | 6.25 (E. coli) |
Advanced: What computational strategies elucidate target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or DNA gyrase (PDB ID: 1KZN). Key interactions:
- Furan oxygen with Lys721 (hydrogen bonding) .
- Tetrazole-thio group hydrophobic interactions .
- MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolic Stability : Test liver microsome stability (e.g., rat CYP450 isoforms) to rule out rapid degradation .
- Synergistic Studies : Combine with adjuvants (e.g., P-glycoprotein inhibitors) to enhance activity in resistant lines .
Advanced: What formulation challenges arise due to the compound’s physicochemical properties?
Methodological Answer:
- Solubility Enhancement : Use PEG-400 or β-cyclodextrin inclusion complexes (20–30% solubility increase) .
- Oxidative Stability : Add antioxidants (0.1% ascorbic acid) to prevent thioether oxidation during storage .
Advanced: How to assess oxidative/reductive reactivity of the tetrazole-thio group?
Methodological Answer:
- Oxidative Stressors : Treat with H2O2 (3% v/v) in PBS (pH 7.4) at 37°C; monitor via HPLC for sulfoxide/sulfone byproducts .
- Reductive Stability : Use glutathione (5 mM) to simulate intracellular reduction; quantify intact compound over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
